

An In-depth Technical Guide to the Physical and Chemical Properties of Isobutylparaben

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylparaben, a member of the paraben family, is an ester of p-hydroxybenzoic acid. It is widely utilized as an antimicrobial preservative in a diverse range of products, including cosmetics, pharmaceuticals, and food.[1][2] Its efficacy against fungi and bacteria contributes to the extended shelf life and safety of these consumer goods.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of **isobutylparaben**, details the experimental protocols for their determination, and explores its metabolic and signaling pathways. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Identity

- IUPAC Name: 2-methylpropyl 4-hydroxybenzoate[3]
- Synonyms: Isobutyl 4-hydroxybenzoate, Isobutyl p-hydroxybenzoate, Isobutyl parahydroxybenzoate[1][4]
- CAS Number: 4247-02-3[4][5]
- Molecular Formula: C11H14O3[1][5][6]
- Molecular Weight: 194.23 g/mol [3][5][6]



- · Chemical Structure:
 - $\circ \ \ \mathsf{SMILES:} \ \mathsf{CC(C)COC(=O)C1=CC=C(C=C1)O[3]}$
 - InChl: InChl=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3[3][7]

Physical Properties

Isobutylparaben is a white crystalline solid with a faint, characteristic odor.[1][4] It is described as having an astringent taste.[1][8]

Table 1: Physical Properties of Isobutylparaben

Property	Value	Reference(s)
Appearance	White crystalline powder/solid	[1][4][9]
Melting Point	75-77 °C	[4][8]
Boiling Point	302.3 ± 15.0 °C at 760 mmHg	[1][5]
Density	1.1 ± 0.1 g/cm ³	[1][5]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[1]
Flash Point	125.4 ± 13.2 °C	[1][5]
Water Solubility	Very slightly soluble	[1][4][5]
Solubility in Organic Solvents	Freely soluble in alcohol, ether, chloroform, acetone, and acetic acid.	[1][4][5]

Chemical Properties

Table 2: Chemical and Physicochemical Properties of Isobutylparaben



Property	Value	Reference(s)
рКа	8.17 ± 0.15 (Predicted)	[9]
LogP (Octanol-Water Partition Coefficient)	3.11 - 3.43	[5][9]
Hydrogen Bond Acceptors	3	[1][6]
Hydrogen Bond Donors	1	[1][6]
Rotatable Bonds	4	[1]
Polar Surface Area	46.53 Ų	[6]

Spectroscopic Data

- ¹H NMR: Spectra available.[7][10]
- ¹³C NMR: Spectra available.[3]
- Infrared (IR) Spectroscopy: Spectra available.[3][11]
- UV-Vis Spectroscopy: Detection wavelength of 254 nm is commonly used in HPLC analysis.
 [5]

Experimental Protocols Determination of Melting Point

A standard capillary melting point apparatus can be used.

- Sample Preparation: A small amount of dry isobutylparaben powder is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady rate. As the temperature approaches the
 expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.



Observation: The temperature at which the first droplet of liquid appears is recorded as the
onset of melting. The temperature at which the entire sample becomes a clear liquid is the
final melting point. The melting range is reported.

Determination of Solubility (Shake-Flask Method)

- System Preparation: A known excess amount of **isobutylparaben** is added to a flask containing a known volume of the solvent (e.g., water, ethanol).
- Equilibration: The flask is sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).
- Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An
 aliquot of the supernatant is carefully removed and filtered to remove any suspended
 particles.
- Quantification: The concentration of isobutylparaben in the filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantification of **isobutylparaben** in various matrices.

- Chromatographic System: A standard HPLC system equipped with a UV detector is used.
- Column: A C18 reverse-phase column (e.g., 2.6 μm particle size, 150 × 3.0 mm) is commonly employed.[5]
- Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount
 of acid like phosphoric or formic acid for better peak shape) is often used.[1]
- Detection: UV detection at 254 nm.[5]
- Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, mobile phase) and filtered before injection.



Quantification: A calibration curve is generated using standard solutions of isobutylparaben
of known concentrations.



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Caption: Experimental workflow for the quantification of isobutylparaben using HPLC.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of **isobutylparaben**.

- Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg protein/mL), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4). [13]
- Initiation: The reaction is initiated by adding **isobutylparaben** (e.g., 1 μM final concentration) to the pre-warmed incubation mixture.[13]
- Sampling: Aliquots are taken at various time points (e.g., 0, 10, 20, 30, and 60 minutes).[13]
- Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
- Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of **isobutylparaben** over time. The disappearance of the parent compound indicates metabolism.

Signaling Pathways and Biological Interactions



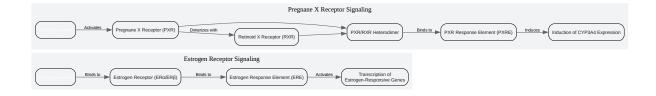
Isobutylparaben has been shown to interact with several nuclear receptors, exhibiting weak endocrine-disrupting activity.

Estrogen Receptor (ER) Signaling

Isobutylparaben can bind to estrogen receptors (ER α and ER β), acting as a weak agonist.[14] This interaction can lead to the transcriptional activation of estrogen-responsive genes.[14][15]

Pregnane X Receptor (PXR) Activation

Isobutylparaben is an activator of the pregnane X receptor (PXR).[16] PXR is a key regulator of xenobiotic metabolism, and its activation can lead to the induction of cytochrome P450 enzymes, such as CYP3A4, which are involved in the metabolism of many drugs.[17]



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Caption: Signaling pathways of **isobutylparaben** involving the Estrogen Receptor and Pregnane X Receptor.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of **isobutylparaben**, along with methodologies for their determination. The data presented in a structured format allows for easy access and comparison by researchers and professionals in the fields of drug development, cosmetics, and food science. The elucidation of its interactions



with biological signaling pathways is crucial for understanding its safety profile and potential for drug-drug interactions. Further research into the long-term effects of **isobutylparaben** exposure is warranted to ensure its continued safe use in consumer products.

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